molecular formula C20H16N4O6S B2554475 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide CAS No. 188289-17-0

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2554475
CAS RN: 188289-17-0
M. Wt: 440.43
InChI Key: UTNZRRXLPDCTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.43. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Chemical Properties

This compound has shown potential in various areas of scientific research. It's been observed that molecules with aromatic rings can retain their biological activity when one of these rings is replaced with an isosteric and/or isoelectronic aromatic ring. This principle extends to aromatic organic carcinogens and has led to the synthesis and evaluation of thiophene analogues, like the mentioned compound, for potential carcinogenicity. However, the overall chemical and biological behavior casts doubt upon their capability to elicit tumors in vivo (Ashby et al., 1978).

Drug Metabolism and Pharmacokinetics

Research into various acetamide and formamide derivatives, including similar compounds, has contributed significantly to our understanding of drug metabolism and pharmacokinetics. Although these chemicals have commercial importance, their biological responses vary, reflecting their biology and usage. Understanding these responses is crucial for predicting potential interactions and toxicological profiles (Kennedy, 2001).

Environmental Impact and Removal Techniques

Research has also focused on the environmental impact of similar compounds, particularly their occurrence as persistent organic pollutants. The compound's structural components, like the N-amine and carboxyl groups, undergo transformation reactions, leading to metabolites that may have an environmental presence. Understanding these impacts and developing removal technologies are vital for sustainable development and minimizing ecological footprints (Prasannamedha & Kumar, 2020).

Therapeutic Potential and Mechanisms

The sulfonamide group, a component of this compound, is present in many clinically used drugs, highlighting the therapeutic potential of these molecules. Sulfonamides have been involved in recent drug developments, showing effectiveness against various diseases due to their interaction with different biological pathways. Understanding these mechanisms opens new doors for drug development and therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S/c1-12-10-17(22-30-12)23-31(28,29)14-8-6-13(7-9-14)21-18(25)11-24-19(26)15-4-2-3-5-16(15)20(24)27/h2-10H,11H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZRRXLPDCTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.